![molecular formula C8H3BrF4O2 B3040343 5-Bromo-2,2,3,3-tetrafluoro-1,4-benzodioxane CAS No. 190903-76-5](/img/structure/B3040343.png)
5-Bromo-2,2,3,3-tetrafluoro-1,4-benzodioxane
Overview
Description
5-Bromo-2,2,3,3-tetrafluoro-1,4-benzodioxane is a chemical compound with the molecular formula C8H3BrF4O2 . It is also known as 6-bromo-2,2,3,3-tetrafluoro-2,3-dihydro-1,4-benzodioxine . This compound is a useful building block in a variety of reactions .
Molecular Structure Analysis
The molecular weight of 5-Bromo-2,2,3,3-tetrafluoro-1,4-benzodioxane is 287.01 . The InChI code is 1S/C8H3BrF4O2/c9-4-1-2-5-6 (3-4)15-8 (12,13)7 (10,11)14-5/h1-3H .Scientific Research Applications
Electrophilic Substitution Reactions
Research by Mochalov et al. (1998) explored the behavior of 6-cyclopropyl-1,4-benzodioxane under electrophilic substitution reaction conditions. Their study found that bromination of 6-cyclopropyl-1,4-benzodioxane occurs with a concerted orientation, explaining the anomalous behavior of bromo-substituted benzodioxane due to the predisposition of the carbon atom bonded to the bromine for an ipso attack by an electrophile (Mochalov, Atanov, & Zefirov, 1998).
Aryne Route Synthesis
Schlosser and Castagnetti (2001) investigated the formation of arynes, a type of reactive intermediate in organic chemistry, using bromo-trifluoromethoxybenzene. Their research demonstrated the synthesis of naphthalenes and other complex organic compounds through a process involving the generation of arynes (Schlosser & Castagnetti, 2001).
Steric Pressure in Organic Chemistry
A study by Schlosser et al. (2006) on the propagation of steric pressure in organic molecules found that certain bromo-substituted compounds exhibit unique reactivity patterns due to the transmission of steric pressure from functional groups like the trifluoromethyl group (Schlosser et al., 2006).
Applications in Battery Technology
Weng et al. (2011) focused on the synthesis of a fluorinated boronic ester for lithium-ion batteries. They reported the synthesis of tetrafluorocatechol, a key chemical in this context, and its application in improving the safety of lithium-ion batteries (Weng et al., 2011).
Photodynamic Therapy for Cancer Treatment
Pişkin et al. (2020) synthesized new zinc phthalocyanine compounds for potential use in photodynamic therapy, a type of cancer treatment. Their research highlighted the importance of bromo-substituted compounds in developing efficient photosensitizers for medical applications (Pişkin, Canpolat, & Öztürk, 2020).
Organic Synthesis and Medicinal Chemistry
Research in the field of organic synthesis and medicinal chemistry often utilizes bromo-substituted benzodioxane derivatives. For example, Kravtsov et al. (2012) synthesized benzodiazepin derivatives with potential pharmaceutical applications, highlighting the versatility of bromo-substituted compounds in synthesizing complex organic molecules (Kravtsov et al., 2012).
Safety and Hazards
Safety information for 5-Bromo-2,2,3,3-tetrafluoro-1,4-benzodioxane indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
5-bromo-2,2,3,3-tetrafluoro-1,4-benzodioxine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF4O2/c9-4-2-1-3-5-6(4)15-8(12,13)7(10,11)14-5/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKOOQYWCPCNIMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)OC(C(O2)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2,2,3,3-tetrafluoro-1,4-benzodioxane |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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